In Vitro PYCR1 Inhibitory Activity: Direct Quantitative Comparison vs. Unsubstituted 7-Azaindole Scaffold
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has been evaluated for inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a mitochondrial enzyme implicated in cancer metabolism and proline biosynthesis. In a biochemical assay measuring reduction of NADH oxidation using 6x-His-tagged and SUMO-tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells, the compound exhibited an IC50 value of 1.60 × 10⁴ nM (16 μM) [1]. This represents the only publicly available quantitative enzyme inhibition datum for this specific compound scaffold. While direct head-to-head comparison with the unhalogenated parent scaffold (1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, CAS 479553-01-0) under identical assay conditions is not available in the public domain, this datum establishes a quantitative baseline for this halogenated derivative against which other analogs may be compared in future optimization campaigns.
| Evidence Dimension | PYCR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.60 × 10⁴ nM (16 μM) |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (unsubstituted parent, CAS 479553-01-0): No comparable datum available in public domain |
| Quantified Difference | Quantitative datum available for target compound only; baseline comparison pending further study |
| Conditions | Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells; assessed as reduction in NADH oxidation |
Why This Matters
This quantitative IC50 datum provides the only available enzyme inhibition benchmark for this scaffold, enabling SAR-driven lead optimization where PYCR1 modulation is the intended therapeutic hypothesis.
- [1] BindingDB Entry BDBM50522058 / CHEMBL4470037. IC50: 1.60E+4 nM. Assay: Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells. University of Strathclyde / ChEMBL, 2021. View Source
